Cas no 5458-72-0 (2(3H)-Furanone,3-[(4-aminophenyl)methylene]dihydro-)

2(3H)-Furanone,3-[(4-aminophenyl)methylene]dihydro- structure
5458-72-0 structure
Product name:2(3H)-Furanone,3-[(4-aminophenyl)methylene]dihydro-
CAS No:5458-72-0
MF:C11H11NO2
MW:189.21054
CID:379087
PubChem ID:5830268

2(3H)-Furanone,3-[(4-aminophenyl)methylene]dihydro- Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-Furanone,3-[(4-aminophenyl)methylene]dihydro-
    • 3-[(4-aminophenyl)methylidene]oxolan-2-one
    • NSC23704
    • 5458-72-0
    • NSC-23704
    • Inchi: InChI=1S/C11H11NO2/c12-10-3-1-8(2-4-10)7-9-5-6-14-11(9)13/h1-4,7H,5-6,12H2/b9-7+
    • InChI Key: QHORWUVDDBIDJI-VQHVLOKHSA-N
    • SMILES: C1COC(=O)C1=CC2=CC=C(C=C2)N

Computed Properties

  • Exact Mass: 189.07903
  • Monoisotopic Mass: 189.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.6
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.293
  • Boiling Point: 454°Cat760mmHg
  • Flash Point: 272.9°C
  • Refractive Index: 1.676
  • PSA: 52.32
  • LogP: 2.18030

2(3H)-Furanone,3-[(4-aminophenyl)methylene]dihydro- Related Literature

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